METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE
Overview
Description
Methyl 2-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a thienyl group, and a dimethoxybenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone. The allyl and thienyl groups are then introduced through substitution reactions. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the dimethoxybenzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Green chemistry approaches, such as using environmentally friendly solvents and reagents, could also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thienyl group may enhance the compound’s binding affinity to its targets, while the dimethoxybenzoate moiety could contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethoxybenzoate
- Methyl 2-[({[4-allyl-5-(2-pyridyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethoxybenzoate
- Methyl 2-[({[4-allyl-5-(2-phenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethoxybenzoate .
Uniqueness
The uniqueness of METHYL 4,5-DIMETHOXY-2-(2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thienyl group, in particular, may enhance its interactions with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S2/c1-5-8-25-19(17-7-6-9-31-17)23-24-21(25)32-12-18(26)22-14-11-16(29-3)15(28-2)10-13(14)20(27)30-4/h5-7,9-11H,1,8,12H2,2-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOPZXAZDNWCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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